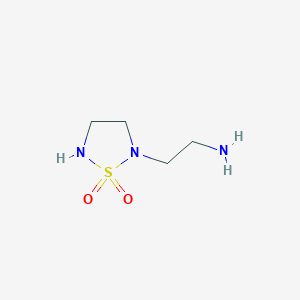

2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Description

Summary of Key Findings

This compound is a structurally distinct heterocycle with a thiadiazolidine core, sulfonyl groups, and an aminoethyl side chain. Its spectroscopic and computational profiles align with expectations for sulfonyl-substituted nitrogen-sulfur heterocycles, though direct experimental data for this specific compound remains limited. Further crystallographic and spectroscopic studies are warranted to resolve structural ambiguities.

Properties

IUPAC Name |

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2S/c5-1-3-7-4-2-6-10(7,8)9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCDQHACYWYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically follows a two-step or multistep sequence:

- Step 1: Formation of the sulfamide or sulfonyl intermediate.

- Step 2: Cyclization to the thiadiazolidine 1,1-dioxide ring.

This approach often starts from amino acid derivatives or diamines, which are functionalized to introduce the sulfamide group, followed by ring closure under appropriate conditions.

Preparation from Amino Acid Derivatives via Sulfamoylation and Cyclization

A well-documented method involves the use of amino acid methyl esters as starting materials, which undergo sulfamoylation to introduce the sulfamide functionality. This is followed by deprotection and cyclization steps to yield the thiadiazolidine 1,1-dioxide ring.

- Sulfamoylation: Amino acid methyl esters (e.g., alanine, valine) are reacted with sulfamoylating agents to form Boc-protected sulfamide derivatives.

- Deprotection: The Boc group is removed using trifluoroacetic acid, yielding free sulfamides.

- Cyclization: Treatment with acyl chlorides (e.g., propionyl chloride) in the presence of bases like triethylamine induces ring closure to form the 1,2,5-thiadiazolidine 1,1-dioxide core.

This method yields compounds with the aminoethyl side chain intact and allows for structural diversity by varying the amino acid precursor.

Supporting data: The structures and purity of these compounds are confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, IR, and mass spectrometry.

Preparation via Reaction of Diamines with Sulfur Dioxide Derivatives

Another classical approach involves the reaction of 1,2-diamines with sulfur dioxide or its derivatives (e.g., thionyl chloride or sulfinyldiimidazole) to form the thiadiazolidine 1,1-dioxide ring.

- Key reagents: Thionyl chloride (SOCl2) and imidazole are used to generate reactive sulfur species.

- Procedure: The diamine (e.g., 2-aminoethylamine) is reacted with the sulfur dioxide source in an aprotic solvent such as tetrahydrofuran (THF) or benzene.

- Conditions: The reaction is typically conducted at low temperature initially, then allowed to warm to room temperature and sometimes heated to reflux for completion.

- Workup: The reaction mixture is extracted and purified by recrystallization from ether or other solvents.

This method is exemplified by the preparation of substituted 1,2,5-thiadiazolidine 1-oxides and dioxides, where the ring closure occurs via nucleophilic attack of the amino groups on the sulfur center.

Specific Example: Preparation Using Thionyl Chloride and Imidazole

A representative synthesis involves:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Imidazole dissolved in THF, cooled; thionyl chloride added | Formation of reactive sulfinyldiimidazole intermediate |

| 2 | Addition of N-methyl-N-phenyl-1,2-propanediamine in benzene or THF | Nucleophilic substitution and ring closure |

| 3 | Stirring at room temperature followed by heating on steam bath | Completion of cyclization reaction |

| 4 | Solvent removal, extraction with benzene/water, drying, recrystallization | Pure thiadiazolidine 1,1-dioxide product |

This method yields high purity compounds, confirmed by melting point and optical rotation data.

Alternative Synthetic Routes: Cyclization from Thiosemicarbazides and Related Precursors

Although more common for 1,3,4-thiadiazoles, some methods involve cyclization of thiosemicarbazides or related intermediates under dehydrating conditions (e.g., sulfuric acid, polyphosphoric acid) to form thiadiazole rings. However, these methods are less directly applicable to 1,2,5-thiadiazolidine 1,1-dioxides but provide insight into related sulfur-nitrogen heterocycle synthesis.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The sulfamide-based synthetic route allows for structural variation by changing amino acid precursors, enabling the synthesis of diverse thiadiazolidine 1,1-dioxides with aminoethyl side chains.

- The thionyl chloride/imidazole method provides a straightforward route to the thiadiazolidine ring with good control over purity and yield, suitable for scale-up.

- Spectroscopic characterization (NMR, IR) consistently confirms the formation of the 1,2,5-thiadiazolidine 1,1-dioxide ring system.

- Melting points and optical rotations provide additional confirmation of compound identity and enantiomeric purity where applicable.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity

Research indicates that derivatives of 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide exhibit significant anticonvulsant properties. Studies have shown that these compounds can protect against seizures induced by pentylenetetrazole and maximal electroshock in animal models. For instance, specific derivatives demonstrated protection rates ranging from 70% to 90% at doses of 100 mg/kg, indicating their potential as effective anticonvulsant agents .

Synthesis and Variations

The synthesis of this compound can be achieved through various methods, including sulfamoylation of aminoester derivatives. This flexibility allows for the development of new derivatives with tailored properties for enhanced biological activity .

Case Study 1: Anticonvulsant Efficacy

A series of studies evaluated the anticonvulsant activity of multiple thiadiazole derivatives, including those based on this compound. In one study, compounds were tested in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Among these compounds, some exhibited potent activity with ED50 values indicating effective seizure protection at relatively low doses .

Case Study 2: Structural Variations

Another investigation focused on synthesizing N,N'-substituted variants of thiadiazolidine 1,1-dioxides. The study highlighted how modifications in the chemical structure could lead to enhanced lipophilicity and improved penetration across the blood-brain barrier—crucial factors for developing effective central nervous system drugs .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-3-benzyl-1,2,5-thiadiazole | Contains a benzyl group | Antimicrobial activity |

| 5-Benzyl-3-methylthiadiazole | Methyl substitution | Enhanced lipophilicity |

| 4-Amino-2-benzoylthiadiazole | Benzoyl group | Potential anticancer activity |

This table illustrates the diversity within the thiadiazole family while emphasizing the unique structural features of this compound that contribute to its biological activities.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The benzyl and phenoxybenzyl derivatives (e.g., 2-Benzyl, 2-(3-Phenoxybenzyl)) exhibit notable antiviral activity, likely due to enhanced lipophilicity and π-π stacking interactions with viral proteins .

Synthesis and Stability: Alkyl-substituted derivatives (e.g., 2-Ethyl) are synthesized via cyclization of 2-chloroalkyl precursors with K₂CO₃ in DMSO (yields: 82–92%) . Bulky aryl substituents (e.g., 2-(3-Phenoxybenzyl)) require multi-step synthesis involving reductive amination and sodium borohydride reduction (yields: 36–79%) .

Physicochemical and Spectral Properties

- Polarity: The aminoethyl group increases polarity compared to alkyl or aryl substituents, as evidenced by TLC mobility differences in N,N’-substituted analogs .

- NMR Signatures: 2-(2-Aminoethyl) derivative: Expected signals at δ 2.8–3.2 ppm (NCH₂ protons) and δ 1.5–2.0 ppm (NH₂ protons, broad) . Aryl-substituted analogs: Aromatic protons appear at δ 6.2–8.0 ppm, while NCH₂ protons resonate at δ 3.2–4.3 ppm .

- Stability : Radical anions of 1,2,5-thiadiazolidine 1,1-dioxides are stabilized by electron-withdrawing sulfone groups, enabling applications in conductive materials .

Antimicrobial and Antiviral Profiles:

- Antibacterial Activity: N,N’-substituted derivatives (e.g., 3-Imino-4-phenyl) inhibit Gram-positive bacteria (MIC: 12.5–50 μg/mL), attributed to sulfamide-mediated disruption of cell wall synthesis .

- Antiviral Activity: 2-(3-Phenoxybenzyl) derivatives show potent inhibition of Norwalk virus (EC₅₀: <1 μM) . Aminoethyl analogs (hypothesized) may enhance EV71 inhibition by mimicking host-cell polyamines .

Toxicity and Selectivity:

- Cytotoxicity: Benzyl derivatives (e.g., 2-Benzyl) exhibit low cytotoxicity (CC₅₀ >100 μM), while phenoxybenzyl analogs show moderate toxicity (CC₅₀: 5–10 μM) .

- hERG Inhibition: Aminoethyl-substituted compounds may suffer from hERG channel binding (e.g., NLD analog: IC₅₀ = 0.8 μM), limiting therapeutic utility .

Biological Activity

2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a compound that belongs to the class of thiadiazolidines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazolidine ring with a 1,1-dioxide functional group. This structural feature is crucial for its biological activity as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiadiazolidines exhibit significant antimicrobial properties. For instance, studies indicate that various substituted thiadiazole compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often compare favorably against standard antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 10 |

| 2 | Escherichia coli | 15 |

| 3 | Pseudomonas aeruginosa | 20 |

Anticancer Activity

Thiadiazolidine derivatives have also been investigated for their anticancer potential. Several studies report that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from thiadiazolidines have shown IC50 values in the low micromolar range against breast and colon cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 5.0 |

| B | HT-29 (Colon) | 7.5 |

| C | HEPG2 (Liver) | 4.0 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazolidines have been evaluated in animal models. Compounds have shown protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating their potential use in treating epilepsy.

| Compound | Seizure Model | Protection Rate (%) |

|---|---|---|

| X | MES | 80 |

| Y | PTZ | 75 |

The biological activities of this compound are attributed to several mechanisms:

- Antimicrobial Mechanism : The compound interacts with bacterial cell walls and inhibits protein synthesis.

- Cytotoxic Mechanism : Induces apoptosis in cancer cells through mitochondrial pathways.

- Neuroprotective Mechanism : Modulates neurotransmitter systems to exert anticonvulsant effects.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and evaluation of various thiadiazolidine derivatives for their biological activities. These compounds exhibited a broad spectrum of activities including antimicrobial, anticancer, and anticonvulsant effects . Another research article emphasized the structure-activity relationship (SAR) of these compounds, suggesting that specific substitutions on the thiadiazolidine ring enhance their efficacy .

Q & A

Q. What are the established synthetic routes for 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Thiourea Derivatives : Start with ethylene thiourea as a precursor. Acetylation or S-alkylation (e.g., using chloroacetic acid) under reflux with acetic acid can introduce functional groups .

- Cyclization : Use dimethylformamide-sulfur dioxide (DMF-SO₂) reagents to facilitate cyclization of thiadiazole intermediates .

- Optimization :

- Temperature : Reflux conditions (100–120°C) are critical for cyclization efficiency.

- Catalysts : Sodium acetate (2.0 equiv) enhances reaction rates in acetic acid-mediated syntheses .

- Stoichiometry : Maintain a 1:1.1 molar ratio of amine-containing precursors to carbonyl derivatives to minimize side products .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most effective?

Methodological Answer:

- Validation Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon backbone symmetry. For example, acylated derivatives show distinct shifts for NH and CH₂ groups .

- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ confirm sulfone (S=O) groups, while 3300–3500 cm⁻¹ regions indicate NH stretching .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Statistical Approaches :

- Use ANOVA or t-tests to compare biological replicates and assess variability in dose-response curves.

- Cross-reference activity data with structural analogs (e.g., thiazolidin-4-ones) to identify SAR trends .

- Experimental Controls :

- Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

- Replicate studies under standardized pH and temperature conditions to minimize environmental variability .

Q. What experimental strategies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with kinase domains .

- Validate predictions with mutagenesis studies on key amino acid residues .

Q. How can reaction mechanisms for derivative synthesis be confirmed, particularly when intermediates are unstable?

Methodological Answer:

- Mechanistic Probes :

- Use isotopic labeling (e.g., ¹⁵N or ²H) to track nitrogen or hydrogen migration during cyclization .

- Employ trapping agents (e.g., TEMPO) to detect radical intermediates in S-alkylation steps .

- In Situ Monitoring :

- ReactIR : Track reaction progress in real time via mid-IR spectroscopy, focusing on carbonyl and sulfone group transformations .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how are they addressed?

Methodological Answer:

- Separation Techniques :

- HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to resolve the compound from matrix interferents .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity in low-concentration samples .

- Validation Protocols :

- Follow ICH guidelines for linearity (R² > 0.995), recovery (85–115%), and LOQ/LOD determination .

Data Presentation Guidelines

Q. How should researchers present conflicting synthetic yield data in publications?

-

Tabular Comparison :

Condition Yield (%) Reference Reflux, 3 h 65 Reflux, 5 h 72 Microwave, 1 h 58 -

Contextual Analysis : Discuss solvent polarity (e.g., acetic acid vs. DMF) and catalyst loading discrepancies between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.